1-(Pyridin-3-yl)pentane-1,4-dione 1-(Pyridin-3-yl)pentane-1,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13375434
InChI: InChI=1S/C10H11NO2/c1-8(12)4-5-10(13)9-3-2-6-11-7-9/h2-3,6-7H,4-5H2,1H3
SMILES: CC(=O)CCC(=O)C1=CN=CC=C1
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

1-(Pyridin-3-yl)pentane-1,4-dione

CAS No.:

Cat. No.: VC13375434

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-3-yl)pentane-1,4-dione -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 1-pyridin-3-ylpentane-1,4-dione
Standard InChI InChI=1S/C10H11NO2/c1-8(12)4-5-10(13)9-3-2-6-11-7-9/h2-3,6-7H,4-5H2,1H3
Standard InChI Key HEDCNFYTXNXABY-UHFFFAOYSA-N
SMILES CC(=O)CCC(=O)C1=CN=CC=C1
Canonical SMILES CC(=O)CCC(=O)C1=CN=CC=C1

Introduction

Chemical Identification and Structural Characteristics

Molecular and Stereochemical Properties

1-(Pyridin-3-yl)pentane-1,4-dione is characterized by a pentane-1,4-dione backbone substituted at the 1-position with a pyridin-3-yl group. Key identifiers include:

PropertyValueSource
CAS Number53842-14-1, 622403-56-9*
Molecular FormulaC10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_2
Molecular Weight177.20 g/mol
Exact Mass177.07900
Topological Polar Surface Area47.03 Ų
LogP (Partition Coefficient)1.63

*Note: Discrepancies in CAS numbers may arise from registry variations or nomenclature differences .

The compound’s structure is confirmed via spectroscopic methods, including 1H^1\text{H}-NMR and IR spectroscopy. For instance, analogous diketones exhibit carbonyl stretching frequencies near 1648–1653 cm1^{-1} and aromatic proton resonances between δ 7.4–9.2 ppm .

Synthetic Precursors and Derivatives

1-(Pyridin-3-yl)pentane-1,4-dione is synthesized via condensation reactions. A method involving 3-acetylpyridine and acetonitrile derivatives under acidic conditions yields enaminone intermediates, which are hydrolyzed to form the diketone . For example, trichloroacetonitrile reacts with 3-acetylpyridine to produce 3-amino-4,4,4-trichloro-1-pyridin-3-ylbut-2-en-1-one, which is subsequently hydrolyzed to the diketone .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 1-(pyridin-3-yl)pentane-1,4-dione involves two primary steps:

  • Enaminone Formation: 3-Acetylpyridine reacts with acetonitrile derivatives (e.g., trichloroacetonitrile) in the presence of HCl to form an enaminone intermediate .

  • Hydrolysis: The enaminone undergoes acid-catalyzed hydrolysis to yield the diketone. For instance, stirring 3-amino-4,4,4-trichloro-1-pyridin-3-ylbut-2-en-1-one with hydrochloric acid in ethanol/water affords the target compound in 55% yield .

Reaction Conditions and Yield Optimization

  • Solvent Systems: Benzene or toluene with Dean–Stark traps facilitates azeotropic water removal, improving reaction efficiency .

  • Temperature: Reflux conditions (140–145°C) are critical for cyclocondensation reactions involving guanidine derivatives .

  • Catalysts: Anhydrous sodium carbonate or potassium phosphate enhances base-mediated reactions, achieving yields up to 80% .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1648–1653 cm1^{-1} confirm the presence of carbonyl groups .

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR: Aromatic protons resonate as multiplets between δ 7.4–9.2 ppm, while methylene protons appear near δ 2.2–3.0 ppm .

    • 13C^{13}\text{C}-NMR: Carbonyl carbons are observed at δ 187–189 ppm, and pyridinyl carbons at δ 123–160 ppm .

Applications in Pharmaceutical Chemistry

Role in Kinase Inhibitor Development

1-(Pyridin-3-yl)pentane-1,4-dione serves as a precursor for 2-arylamino-4-(pyridin-3-yl)pyrimidines, which are key intermediates in tyrosine kinase inhibitors . For example, coupling with 4-(4-methylpiperazin-1-ylmethyl)benzamide yields imatinib analogs with enhanced lipophilic interactions in kinase binding pockets .

Structure-Activity Relationship (SAR) Insights

Introducing substituents at the pyrimidine 6-position (e.g., trifluoromethyl groups) improves binding affinity to kinase domains. Fluorinated derivatives exhibit increased metabolic stability and target engagement .

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Reactions involving trichloromethyl derivatives often result in yields below 50%, necessitating optimization .

  • Byproduct Formation: Competing hydrolysis or decomposition pathways require stringent temperature control .

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